Multi-kinase-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

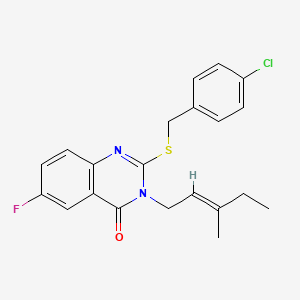

Molecular Formula |

C21H20ClFN2OS |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-6-fluoro-3-[(E)-3-methylpent-2-enyl]quinazolin-4-one |

InChI |

InChI=1S/C21H20ClFN2OS/c1-3-14(2)10-11-25-20(26)18-12-17(23)8-9-19(18)24-21(25)27-13-15-4-6-16(22)7-5-15/h4-10,12H,3,11,13H2,1-2H3/b14-10+ |

InChI Key |

YVQVKOLWSCKSFG-GXDHUFHOSA-N |

Isomeric SMILES |

CC/C(=C/CN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=CC=C(C=C3)Cl)/C |

Canonical SMILES |

CCC(=CCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of a Representative Multi-Kinase Inhibitor

Disclaimer: Initial searches for a specific compound named "Multi-kinase-IN-4" did not yield any publicly available information. Therefore, this guide utilizes Foretinib , a well-characterized multi-kinase inhibitor, as a representative example to fulfill the user's request for an in-depth technical guide. The data and experimental protocols presented below pertain to Foretinib.

Core Mechanism of Action

Foretinib is a potent multi-kinase inhibitor that primarily targets MET, RON, AXL, TIE-2, and VEGFR receptor tyrosine kinases. By binding to the ATP-binding pocket of these kinases, Foretinib disrupts their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, migration, and angiogenesis.

A key aspect of Foretinib's mechanism of action is its ability to induce mitotic catastrophe in cancer cells.[1] This occurs through the inhibition of key mitotic kinases, leading to defects in spindle assembly, chromosome segregation, and ultimately, cell death.[1] Specifically, Foretinib has been shown to decrease the expression of Cdk1, Cyclin B1, and Plk1, all of which are critical for proper mitotic progression.[1]

Furthermore, Foretinib can trigger apoptosis through a caspase-2-mediated mechanism, which appears to be independent of its effects on mitosis.[1] This dual mechanism of inducing both mitotic catastrophe and apoptosis contributes to its potent anti-cancer activity.

Quantitative Data: Inhibitory Activity of Foretinib

The following table summarizes the inhibitory activity of Foretinib against a panel of kinases, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Kinase Target | IC50 (nM) |

| MET | 0.4 |

| KDR (VEGFR2) | 0.9 |

| FLT4 (VEGFR3) | 1.5 |

| AXL | 1.8 |

| TIE-2 | 3.0 |

| RON | 4.0 |

| FLT1 (VEGFR1) | 6.8 |

| PDGFRβ | 8.2 |

| KIT | 18 |

| FLT3 | 28 |

Data compiled from publicly available sources.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by Foretinib and a representative experimental workflow.

References

Multi-kinase-IN-4: Unraveling the Primary Target and Mechanism of Action

A comprehensive analysis of a novel multi-kinase inhibitor, this technical guide provides an in-depth exploration of the primary molecular target of Multi-kinase-IN-4, its inhibitory profile, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Initial investigations into the public and scientific domain for a specific inhibitor designated "this compound" have not yielded a definitive molecule with this identifier. The landscape of kinase inhibitor research is vast and continually evolving, with many compounds in early-stage development or under proprietary investigation. It is plausible that "this compound" represents an internal designation for a novel compound not yet disclosed in publicly accessible literature.

To provide a framework for the analysis of such a multi-kinase inhibitor, this guide will proceed by outlining the necessary experimental approaches and data presentation methodologies that would be required to thoroughly characterize its primary target and mechanism of action. While the specific data for "this compound" is not available, the principles and protocols detailed herein are universally applicable to the study of novel kinase inhibitors.

I. Identifying the Primary Target: A Multi-faceted Approach

The identification of the primary kinase target(s) of a novel inhibitor is a critical first step in its characterization. A combination of in vitro and in silico methods is typically employed to establish a comprehensive selectivity profile.

A. Kinase Inhibition Profiling

A broad-spectrum kinase screen is the cornerstone of determining the selectivity of a multi-kinase inhibitor. This involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.

Table 1: Illustrative Kinase Inhibition Profile of a Hypothetical Multi-Kinase Inhibitor

| Kinase Target | IC50 (nM) | Ki (nM) | Percent Inhibition at 1 µM |

| Primary Target(s) | |||

| Kinase A | 15 | 8 | 98% |

| Kinase B | 50 | 25 | 92% |

| Secondary Targets | |||

| Kinase C | 250 | 120 | 75% |

| Kinase D | 800 | 400 | 55% |

| Non-targets | |||

| Kinase E | >10,000 | >5,000 | <10% |

| Kinase F | >10,000 | >5,000 | <10% |

IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.

B. Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

A common method for determining kinase inhibition is a radiometric or luminescence-based assay.

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Reagents:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

This compound (or test compound) at various concentrations

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Procedure:

-

Set up the kinase reaction by combining the kinase, substrate, and a buffer containing MgCl2.

-

Add serial dilutions of this compound to the reaction wells.

-

Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP formed and thus, the kinase activity.

-

Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

II. Elucidating the Signaling Pathway

Once the primary target(s) are identified, the next step is to understand how the inhibitor affects the downstream signaling pathways regulated by these kinases.

A. Cellular Assays

Cell-based assays are crucial for confirming the on-target activity of the inhibitor in a biological context and for identifying its functional consequences.

Table 2: Cellular Activity of a Hypothetical Multi-Kinase Inhibitor

| Cell Line | Target Pathway | Cellular Endpoint | EC50 (nM) |

| Cancer Cell Line X | PI3K/AKT/mTOR | Inhibition of p-AKT (S473) | 150 |

| Cancer Cell Line Y | MAPK/ERK | Inhibition of p-ERK1/2 (T202/Y204) | 300 |

| Endothelial Cells | VEGFR | Inhibition of tube formation | 80 |

EC50: The half-maximal effective concentration.

B. Experimental Protocol: Western Blotting for Phospho-protein Analysis

Western blotting is a standard technique to assess the phosphorylation status of key proteins within a signaling cascade.

Protocol: Western Blot Analysis

-

Cell Treatment: Culture the appropriate cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

III. Visualizing the Molecular Interactions and Pathways

Diagrams are essential for representing complex biological information in a clear and concise manner.

A. Signaling Pathway Diagram

The following DOT script generates a hypothetical signaling pathway that could be inhibited by a multi-kinase inhibitor targeting key nodes.

Caption: A simplified representation of two major signaling pathways, PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, often targeted by multi-kinase inhibitors.

B. Experimental Workflow Diagram

This diagram illustrates a typical workflow for the characterization of a novel kinase inhibitor.

Caption: A streamlined workflow for the preclinical evaluation of a novel multi-kinase inhibitor.

Conclusion

While the specific primary target of "this compound" remains to be elucidated from publicly available data, this guide provides a comprehensive framework for its characterization. By employing a systematic approach of broad-panel kinase screening, detailed biochemical and cellular assays, and robust pathway analysis, the precise mechanism of action for any novel multi-kinase inhibitor can be determined. The methodologies and data presentation formats outlined herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation targeted therapies. Further investigation, contingent on the availability of the specific compound and its associated data, is required to definitively identify the primary target of this compound.

An In-Depth Technical Guide to a Representative Multi-Kinase Inhibitor: LCI133

Disclaimer: The specific compound "Multi-kinase-IN-4" is not identifiable in publicly available scientific literature. Therefore, this guide will focus on a well-documented multi-kinase inhibitor, LCI133 , to provide a comprehensive technical overview that aligns with the user's request for in-depth information on the discovery, origin, and characterization of such a compound. LCI133 serves as a representative example of a rationally designed multi-kinase inhibitor.

Discovery and Origin of LCI133

LCI133 is a "first-in-class" selective multi-kinase inhibitor targeting Cyclin-Dependent Kinases 4, 6, and 9 (CDK4/6/9) as well as Aurora Kinases A and B (AURKA/B).[1][2][3] Its development was based on a rational pharmacophore merging strategy, a hypothesis-driven approach to drug discovery.[1][2] The central premise behind its creation was that a single small molecule capable of binding to multiple, synthetically lethal targets would be more effective and less prone to resistance than single-target agents, particularly in aggressive cancers like neuroblastoma.[1][2]

The design of LCI133 involved replacing a metabolically unstable thienopyranone scaffold with a more stable benzopyranone (BP) structure.[2] This modification was intended to improve the compound's metabolic stability and selectivity.[2] The synthesis of LCI133 and its analogs involved multi-step chemical reactions, including the use of reagents and conditions such as lithium bis(trimethylsilyl)amide (LiHMDS) and palladium-catalyzed cross-coupling reactions.[2]

Quantitative Data: Kinase Inhibition Profile of LCI133

The selectivity of LCI133 was assessed using a scanMAX kinome assay, which screened its activity against a panel of 468 kinases. The results demonstrated high selectivity for its intended CDK4/9 and AURKA targets.[1][2]

| Target Kinase | IC50 (nM) |

| CDK4 | Potent (specific value not publicly available) |

| CDK6 | Potent (specific value not publicly available) |

| CDK9 | Potent (specific value not publicly available) |

| AURKA | Potent (specific value not publicly available) |

| AURKB | Potent (specific value not publicly available) |

| Note: While the publications state nanomolar potency, specific IC50 values from the primary literature are not readily available in the provided search results. The table reflects the stated potent inhibitory activity. |

Pharmacokinetic studies in mice revealed that LCI133 hydrochloride has a high systemic exposure (AUC) of 7812 ng × h/mL and a maximum plasma concentration (Cmax) of 3305 ng/mL.[1][2]

Experimental Protocols

Kinase Selectivity Profiling (scanMAX Assay)

The scanMAX assay is a widely used platform for determining the selectivity of kinase inhibitors. While the specific proprietary details of the assay as used for LCI133 are not fully disclosed in the search results, a general methodology can be outlined:

-

Compound Preparation: LCI133 is prepared at a specified concentration (e.g., 1 µM) in a suitable solvent, typically DMSO.

-

Kinase Panel: A large panel of purified, active human kinases (in this case, 468 kinases) is utilized.

-

Binding Assay: The assay measures the binding of the test compound to each kinase in the panel. This is often performed using a competition binding assay format where the inhibitor competes with a known, labeled ligand for the ATP-binding site of the kinase.

-

Detection: The amount of bound labeled ligand is quantified, typically using methods like quantitative PCR (for DNA-labeled ligands) or fluorescence detection.

-

Data Analysis: The results are expressed as the percentage of remaining kinase activity or binding in the presence of the inhibitor. A significant reduction in activity or binding indicates that the compound interacts with that particular kinase.

In Vitro Cell Viability and Antitumor Assays

The in vitro antitumor effects of LCI133 were evaluated in neuroblastoma cells. A representative protocol for such an assay is as follows:

-

Cell Culture: Neuroblastoma cell lines (e.g., BE(2)-C) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of LCI133 or a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which quantifies the metabolic activity of living cells.

-

Data Analysis: The results are normalized to the vehicle control, and IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated.

In Vivo Xenograft Model Studies

The in vivo antitumor efficacy of LCI133 was demonstrated in a BE(2)-C neuroblastoma xenograft model. A general protocol for such a study is:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: BE(2)-C neuroblastoma cells are subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives LCI133 (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Monitoring: The body weight and general health of the mice are monitored to assess for toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The antitumor effect is evaluated by comparing the tumor growth in the treated group to the control group. Overall survival may also be monitored.[1][2]

Visualizations

Logical Relationship of LCI133's Design

Caption: Logical progression from the problem of drug resistance to the design of LCI133.

Signaling Pathways Targeted by LCI133

Caption: Key signaling pathways inhibited by LCI133.

Experimental Workflow for LCI133 Characterization

Caption: Experimental workflow for the discovery and validation of LCI133.

References

In Vitro Kinase Profiling of Multi-kinase-IN-4 (Exemplified by Sorafenib)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase profiling of a representative multi-kinase inhibitor, Sorafenib, which will be used as a proxy for the placeholder "Multi-kinase-IN-4." Sorafenib is a well-documented inhibitor targeting several key kinases involved in tumor cell proliferation and angiogenesis. This document details its inhibitory activity, the experimental methodologies for determining kinase inhibition, and the signaling pathways affected.

Data Presentation: Kinase Inhibition Profile of Sorafenib

The following table summarizes the in vitro inhibitory activity of Sorafenib against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Kinase Target | IC50 (nM) | Kinase Family |

| Raf-1 | 6 | Serine/Threonine Kinase |

| B-Raf | 22 | Serine/Threonine Kinase |

| B-Raf (V599E mutant) | 38 | Serine/Threonine Kinase |

| VEGFR-1 | 26 | Tyrosine Kinase |

| VEGFR-2 | 90 | Tyrosine Kinase |

| VEGFR-3 | 20 | Tyrosine Kinase |

| PDGFR-β | 57 | Tyrosine Kinase |

| c-Kit | 68 | Tyrosine Kinase |

| Flt-3 | 58 | Tyrosine Kinase |

| RET | 43 | Tyrosine Kinase |

| FGFR-1 | 580 | Tyrosine Kinase |

Note: Data compiled from multiple sources.[1][2] IC50 values can vary between different experimental setups.

Sorafenib demonstrates potent inhibition of the Raf serine/threonine kinases and several receptor tyrosine kinases, including VEGFRs, PDGFR-β, c-Kit, and Flt-3.[1][3] It shows weaker activity against FGFR-1 and is not active against a number of other kinases, including ERK-1, MEK-1, EGFR, HER-2, and others, highlighting its multi-targeted but also selective nature.[1]

Experimental Protocols

The determination of kinase inhibition is crucial for characterizing the activity of compounds like Sorafenib. Below are detailed methodologies for key experiments.

Radiometric Kinase Assay (for Raf Kinases)

This method measures the incorporation of radioactively labeled phosphate from ATP onto a substrate protein by the kinase.

Materials:

-

Recombinant Raf-1 or B-Raf kinase

-

Recombinant MEK-1 (substrate)

-

Assay Buffer: 20 mM Tris (pH 8.2), 100 mM NaCl, 5 mM MgCl2, 0.15% β-mercaptoethanol

-

γ-[³³P]ATP

-

Sorafenib (or test compound) dissolved in DMSO

-

Phosphocellulose mat

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the Raf kinase (e.g., 80 ng of Raf-1 or B-Raf) and its substrate (e.g., 1 µg of MEK-1) in the assay buffer.

-

Add Sorafenib at various concentrations to the reaction mixture. The final DMSO concentration should be kept constant (e.g., 1%).

-

Initiate the kinase reaction by adding γ-[³³P]ATP (e.g., to a final concentration of 10 µM).

-

Incubate the reaction at 32°C for 25 minutes.

-

Stop the reaction and harvest the phosphorylated substrate by filtering the mixture through a phosphocellulose mat.

-

Wash the mat extensively with 1% phosphoric acid to remove unbound radioactivity.

-

Quantify the amount of incorporated ³³P by scintillation counting.

-

Calculate the percentage of kinase inhibition for each Sorafenib concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

General In Vitro Kinase Assay (Luminescence-Based)

This is a common non-radioactive method to measure kinase activity.

Materials:

-

Kinase of interest

-

Specific peptide substrate for the kinase

-

ATP

-

Kinase assay buffer (e.g., Promega's Kinase-Glo®)

-

Sorafenib (or test compound) dissolved in DMSO

-

White opaque multi-well plates

-

Luminometer

Procedure:

-

Add the kinase, its specific substrate, and Sorafenib at varying concentrations to the wells of a white opaque multi-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Add the kinase detection reagent (e.g., Kinase-Glo®), which measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity.

-

Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition for each Sorafenib concentration and determine the IC50 value.

Signaling Pathway Visualizations

Sorafenib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and angiogenesis.

RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][][6] Sorafenib is a potent inhibitor of RAF kinases, a key component of this pathway.

Caption: The RAF/MEK/ERK signaling cascade and the inhibitory action of Sorafenib on RAF.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Sorafenib inhibits VEGFRs, thereby disrupting this process.

Caption: The VEGFR signaling pathway and the inhibitory effect of Sorafenib on VEGFR.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a role in cell growth, proliferation, and migration.[9][10] Its inhibition by Sorafenib contributes to the anti-tumor effects.

Caption: The PDGFR signaling pathway and its inhibition by Sorafenib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor against a panel of kinases.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to Multi-Kinase Inhibitor Off-Target Effects and Selectivity Profile

Introduction

Multi-kinase inhibitors are therapeutic agents designed to target multiple protein kinases simultaneously. This polypharmacological approach can offer enhanced efficacy, particularly in complex diseases like cancer, by concurrently blocking redundant or compensatory signaling pathways.[1] However, the broad activity of these inhibitors also presents a significant challenge: the potential for off-target effects, which can lead to unforeseen toxicities or even paradoxical pathway activation.[2][3] A thorough understanding of a multi-kinase inhibitor's selectivity profile—its spectrum of activity across the human kinome—is therefore paramount for both preclinical and clinical development.[4] This guide provides a comprehensive overview of the methodologies used to characterize the on- and off-target effects of multi-kinase inhibitors, using the hypothetical compound "MK-Inhibitor-X" as an illustrative example.

Data Presentation: Summarizing Quantitative Data

Clear and structured presentation of quantitative data is essential for the comparative analysis of kinase inhibitor activity. The following tables provide templates for summarizing the selectivity and off-target profiles of a multi-kinase inhibitor.

Table 1: Selectivity Profile of MK-Inhibitor-X Against a Panel of Kinases

This table summarizes the inhibitory activity of MK-Inhibitor-X against a representative panel of kinases, including its intended primary targets and other closely related kinases. Data is typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

| Kinase Target | Family | IC50 (nM) | Assay Type |

| Target Kinase A | Tyrosine Kinase | 5 | Biochemical (TR-FRET) |

| Target Kinase B | Serine/Threonine Kinase | 12 | Biochemical (TR-FRET) |

| Off-Target Kinase 1 | Tyrosine Kinase | 85 | Biochemical (TR-FRET) |

| Off-Target Kinase 2 | Tyrosine Kinase | 250 | Biochemical (TR-FRET) |

| Off-Target Kinase 3 | Serine/Threonine Kinase | >1000 | Biochemical (TR-FRET) |

| Off-Target Kinase 4 | Serine/Threonine Kinase | 150 | Biochemical (TR-FRET) |

| Off-Target Kinase 5 | Lipid Kinase | >1000 | Biochemical (Adapta) |

Table 2: Off-Target Profile of MK-Inhibitor-X

This table details the unintended inhibitory activities of MK-Inhibitor-X against a broader panel of kinases, highlighting significant off-target interactions that could contribute to adverse effects or provide opportunities for drug repositioning.

| Off-Target Kinase | Family | Cellular IC50 (nM) | Phenotypic Effect |

| VEGFR2 | Tyrosine Kinase | 45 | Inhibition of angiogenesis |

| c-Kit | Tyrosine Kinase | 90 | Myelosuppression |

| PDGFRβ | Tyrosine Kinase | 110 | Periorbital edema |

| JNK1 | Serine/Threonine Kinase | 300 | Potential for anti-inflammatory effects |

| p38α | Serine/Threonine Kinase | 500 | Potential for cardiotoxicity |

Experimental Protocols

The characterization of a multi-kinase inhibitor's selectivity and off-target profile relies on a variety of robust experimental methodologies. These can be broadly categorized into biochemical assays, binding assays, and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the catalytic activity of a purified kinase in the presence of an inhibitor.

-

Radiometric Assays : Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[5]

-

Protocol Outline :

-

Incubate the purified kinase, substrate, cofactors, and the test compound at various concentrations.

-

Initiate the reaction by adding radioisotope-labeled ATP.

-

After a defined incubation period, stop the reaction.

-

Separate the phosphorylated substrate from the unreacted ATP, often using filter binding or scintillation proximity assays.

-

Quantify the incorporated radioactivity to determine the level of kinase inhibition.

-

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays : These assays, such as LanthaScreen® and HTRF®, are high-throughput, non-radioactive methods.[6]

-

Protocol Outline :

-

The kinase, a fluorescently labeled substrate (or antibody against the phosphorylated substrate), and the inhibitor are incubated together.

-

The reaction is initiated by the addition of ATP.

-

After incubation, a second fluorescently labeled molecule (e.g., an antibody that recognizes the phosphorylated substrate) is added.

-

If the substrate is phosphorylated, the two fluorescent molecules are brought into proximity, allowing for FRET to occur upon excitation.

-

The FRET signal is measured, which is proportional to the kinase activity.

-

-

Kinase Binding Assays

Binding assays measure the physical interaction between an inhibitor and a kinase, independent of the enzyme's catalytic activity.

-

KinomeScan™ (Competition Binding Assay) : This is a high-throughput method that assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

-

Protocol Outline :

-

A DNA-tagged kinase is incubated with the test compound and an immobilized ligand.

-

The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

-

A lower amount of bound kinase indicates stronger competition from the test compound.

-

-

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating inhibitor activity within intact cells.[7]

-

NanoBRET™ Target Engagement Assay : This assay measures the binding of an inhibitor to a target kinase in living cells.[7][8]

-

Protocol Outline :

-

Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

-

A fluorescent tracer that binds to the kinase's active site is added to the cells.

-

In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

-

When an effective inhibitor is added, it displaces the tracer, leading to a decrease in the BRET signal.

-

-

-

Cellular Phosphorylation Assays : These assays measure the phosphorylation of a kinase's downstream substrate within the cell.[8]

-

Protocol Outline :

-

Cells are treated with the kinase inhibitor at various concentrations.

-

After a specified time, the cells are lysed.

-

The phosphorylation status of a specific substrate is quantified using methods like ELISA or Western blotting with phospho-specific antibodies.

-

A decrease in substrate phosphorylation indicates inhibition of the upstream kinase.

-

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the on-target and off-target effects of MK-Inhibitor-X on a hypothetical signaling pathway.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the comprehensive profiling of a multi-kinase inhibitor.

Logical Relationship Diagram

This diagram illustrates the logical relationship between on-target activity, off-target activity, and the resulting therapeutic and adverse effects.

References

- 1. onclive.com [onclive.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Preliminary Cytotoxicity of Multi-kinase Inhibitors in Cancer Cell Lines

Disclaimer: The compound "Multi-kinase-IN-4" is used as a representative name for the purpose of this technical guide. The data and information presented herein are a synthesis of publicly available knowledge regarding various multi-kinase inhibitors and do not pertain to a specific, single agent by this name.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of multi-kinase inhibitors. It provides an overview of their cytotoxic effects, experimental protocols for assessing cytotoxicity, and a summary of key signaling pathways they target.

Introduction to Multi-kinase Inhibitors

Multi-kinase inhibitors are a class of therapeutic agents designed to block the activity of multiple protein kinases.[1] Dysregulation of kinase signaling is a hallmark of cancer, contributing to uncontrolled cell proliferation, survival, and angiogenesis.[1][2] By simultaneously targeting several key kinases in critical signaling pathways, these inhibitors can offer a potent and broad-spectrum anti-cancer activity.[1][3] This multi-targeted approach may also help to overcome the drug resistance that can emerge with agents that inhibit a single target.[1] The preliminary assessment of cytotoxicity in various cancer cell lines is a crucial first step in the preclinical development of these compounds.[4]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. It represents the concentration of the inhibitor required to reduce the viability of a cancer cell population by 50%. The following tables summarize representative IC50 values for several multi-kinase inhibitors against a panel of human cancer cell lines, illustrating the typical range of cytotoxic activity.

Table 1: Representative IC50 Values of Multi-kinase Inhibitors in Various Cancer Cell Lines

| Multi-kinase Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |

| Dasatinib | HCT 116 | Colon Carcinoma | 0.14[5] |

| MCF7 | Breast Carcinoma | 0.67[5] | |

| H460 | Non-small Cell Lung Carcinoma | 9.0[5] | |

| Sorafenib | HCT 116 | Colon Carcinoma | 18.6[5] |

| MCF7 | Breast Carcinoma | 16.0[5] | |

| H460 | Non-small Cell Lung Carcinoma | 18.0[5] | |

| Lapatinib | SKBR3 | Breast Carcinoma | 0.110[6] |

| TBCP-1 | Breast Carcinoma | 0.458[6] | |

| Afatinib | SKBR3 | Breast Carcinoma | 0.0806[6] |

| TBCP-1 | Breast Carcinoma | 0.747[6] | |

| HG6-64-1 | HT-29 | Colorectal Adenocarcinoma | 0.243[7] |

| BMS-754807 | HT-29 | Colorectal Adenocarcinoma | 0.99[7] |

Experimental Protocols

Standardized and reproducible cytotoxicity assays are essential for the accurate determination of a compound's anti-cancer activity. The following sections detail the methodologies for two widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][11][12]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free for incubation step)

-

Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the multi-kinase inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired exposure period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[12] Incubate the plate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell biomass.[13][14]

Materials:

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Washing solution (1% acetic acid)

-

Solubilization solution (10 mM Tris base, pH 10.5)

-

96-well microtiter plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium, and incubate for 1 hour at 4°C.[15]

-

Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[13] Air-dry the plates completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

-

Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[15] Air-dry the plates.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 510 nm or between 560-580 nm.[14][15]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Visualization of Methodologies and Signaling Pathways

The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of a multi-kinase inhibitor.

Multi-kinase inhibitors often target key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate two such pathways commonly dysregulated in cancer: the VEGFR and PI3K/Akt signaling pathways.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers.[18][19][20]

References

- 1. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Multiple Kinase Pathways: A Change In Paradigm | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. New paradigms in anticancer therapy: targeting multiple signaling pathways with kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. genecopoeia.com [genecopoeia.com]

- 16. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. cusabio.com [cusabio.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Effect of Multi-Kinase Inhibitors on Signal Transduction Pathways: A Technical Guide Focused on Sorafenib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of multi-kinase inhibitors on critical signal transduction pathways, using Sorafenib as a primary example. Multi-kinase inhibitors are a class of therapeutic agents that can simultaneously block the activity of several protein kinases, making them a powerful tool in cancer therapy and research.[1] Their efficacy often stems from their ability to target multiple nodes within the complex signaling networks that drive cell proliferation and angiogenesis.[2]

Introduction to Sorafenib

Sorafenib, marketed as Nexavar, is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[3][4] It functions by targeting both intracellular serine/threonine kinases and cell surface receptor tyrosine kinases, thereby disrupting key pathways involved in tumor growth and the formation of new blood vessels that supply the tumor.[3][5]

Mechanism of Action and Targeted Pathways

Sorafenib exhibits a dual mechanism of action: it directly inhibits tumor cell proliferation and survival, and it curtails tumor angiogenesis.[3] This is achieved by targeting two principal signaling cascades: the RAF/MEK/ERK pathway and the VEGFR pathway.

Inhibition of the RAF/MEK/ERK Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell division, differentiation, and survival.[6] Sorafenib is a potent inhibitor of RAF kinases, including RAF-1 and both wild-type and mutant B-RAF.[5][7] By blocking RAF, Sorafenib prevents the subsequent phosphorylation and activation of MEK and ERK, leading to a downregulation of signaling that promotes cell proliferation.[8][9] This inhibition can induce cell cycle arrest and apoptosis in tumor cells.[9][10]

Inhibition of VEGFR Signaling and Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This process is primarily driven by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[11] Sorafenib targets and inhibits several receptor tyrosine kinases, most notably VEGFR-2 and VEGFR-3, as well as the Platelet-Derived Growth Factor Receptor (PDGFR). By blocking the signaling from these receptors on endothelial cells, Sorafenib inhibits the downstream pathways that lead to endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels within the tumor.[12][13]

Quantitative Data: Kinase Inhibition Profile

The potency of Sorafenib against its various kinase targets is typically quantified by the half-maximal inhibitory concentration (IC50) in cell-free assays. A lower IC50 value indicates greater potency.

| Kinase Target | IC50 (nM) | Pathway Association |

| RAF-1 | 6 | RAF/MEK/ERK |

| Wild-type B-RAF | 22 | RAF/MEK/ERK |

| B-RAF (V600E) | 38 | RAF/MEK/ERK |

| VEGFR-1 | 26 | Angiogenesis |

| VEGFR-2 | 90 | Angiogenesis |

| VEGFR-3 | 20 | Angiogenesis |

| PDGFR-β | 57 | Angiogenesis |

| c-KIT | 68 | Oncogenesis |

| Flt-3 | 58 | Oncogenesis |

| RET | 43 | Oncogenesis |

| FGFR-1 | 580 | Oncogenesis |

| Data sourced from Abcam and Future Oncology. |

Experimental Protocols

To evaluate the effect of a multi-kinase inhibitor like Sorafenib, a series of in vitro and cell-based assays are typically employed. Below are representative protocols for key experiments.

In Vitro Kinase Assay (Radioactive)

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Objective: To determine the IC50 of Sorafenib for a target kinase (e.g., RAF-1).

Materials:

-

Recombinant human RAF-1 kinase

-

Kinase substrate (e.g., inactive MEK1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Sorafenib stock solution (in DMSO)

-

SDS-PAGE gels and apparatus

-

Phosphorimager or X-ray film

Procedure:

-

Prepare serial dilutions of Sorafenib in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant RAF-1 kinase and its substrate (MEK1) in the kinase reaction buffer.

-

Add the diluted Sorafenib or DMSO (vehicle control) to the kinase-substrate mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of ~10 µM.[14]

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[15]

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) substrate.

-

Quantify the band intensity to determine the extent of phosphorylation in the presence of different Sorafenib concentrations.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis for Pathway Inhibition

This method is used to detect changes in the phosphorylation status of key proteins within a signaling pathway in whole cells.

Objective: To assess the effect of Sorafenib on ERK phosphorylation in a cancer cell line (e.g., HepG2).[10]

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

Sorafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Sorafenib (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2 hours).[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding 100 µL of ice-cold lysis buffer to each well.[16] Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add SDS loading buffer, and heat at 95-100°C for 5 minutes.[16] Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.[16]

-

Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16] After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).[17]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[18]

Objective: To determine the effect of Sorafenib on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., PLC/PRF/5)

-

96-well cell culture plates

-

Sorafenib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[20]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of Sorafenib concentrations for 24, 48, or 72 hours. Include wells with untreated cells (negative control) and media only (background control).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[20] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20] Incubate overnight in the incubator or for 15 minutes on an orbital shaker.[1]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[1]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells.

Integrated Experimental Workflow

The evaluation of a novel multi-kinase inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

Conclusion

Multi-kinase inhibitors like Sorafenib represent a cornerstone of targeted cancer therapy. Their ability to simultaneously disrupt multiple signaling pathways, primarily the RAF/MEK/ERK cascade and VEGFR-mediated angiogenesis, provides a robust mechanism for inhibiting tumor growth and proliferation. A thorough understanding of their specific kinase targets, combined with rigorous experimental evaluation using the methodologies outlined in this guide, is essential for the continued development and optimization of this critical class of anti-cancer agents.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Sorafenib Promotes Treg Cell Differentiation To Compromise Its Efficacy via VEGFR/AKT/Foxo1 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Sorafenib - Wikipedia [en.wikipedia.org]

- 5. What is Sorafenib Tosylate used for? [synapse.patsnap.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. ClinPGx [clinpgx.org]

- 8. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding Sorafenib-Induced Cardiovascular Toxicity: Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

In-Depth Technical Guide: Initial Characterization of Sorafenib's Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological characterization of Sorafenib, a multi-kinase inhibitor. The document details its inhibitory activity against a range of kinases, its impact on critical signaling pathways, and the experimental methodologies used to determine its bioactivity.

Data Presentation: Quantitative Bioactivity of Sorafenib

The following tables summarize the in vitro inhibitory activity of Sorafenib against various kinases and its cytotoxic effects on different cancer cell lines.

Table 1: Sorafenib Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentration (IC50) values of Sorafenib against a panel of purified kinases. These values indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in a cell-free assay.

| Target Kinase | IC50 (nM) | Kinase Family |

| Raf-1 | 6[1] | Serine/Threonine Kinase |

| B-Raf (wild-type) | 22[1] | Serine/Threonine Kinase |

| B-Raf (V599E mutant) | 38[1] | Serine/Threonine Kinase |

| VEGFR-1 | 26 | Tyrosine Kinase |

| VEGFR-2 | 90[1] | Tyrosine Kinase |

| VEGFR-3 | 20[1] | Tyrosine Kinase |

| PDGFR-β | 57[1] | Tyrosine Kinase |

| c-KIT | 68[1] | Tyrosine Kinase |

| FLT3 | 58[1] | Tyrosine Kinase |

| RET | 43 | Tyrosine Kinase |

| FGFR-1 | 580[1] | Tyrosine Kinase |

Table 2: Cellular Activity of Sorafenib

This table summarizes the cytotoxic effects of Sorafenib on various human cancer cell lines, presented as IC50 values. These values represent the concentration of Sorafenib required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 2.6[1] |

| HepG2 | Hepatocellular Carcinoma | 7.10[2] |

| Huh7 | Hepatocellular Carcinoma | 11.03[2] |

| DU145 | Prostate Cancer | >10[3] |

| 22Rv1 | Prostate Cancer | ~5[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to replicate or adapt these methods for their own studies.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay format is widely used to quantify the inhibition of kinase activity in a high-throughput format.[4][5][6] The principle is based on the detection of an antibody that recognizes the phosphorylated substrate, using a lanthanide-labeled donor and a fluorescently labeled acceptor.

Materials:

-

Recombinant Kinase (e.g., Raf-1, VEGFR-2)

-

Kinase Substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Sorafenib (or other test compounds)

-

Assay Buffer (e.g., 20mM Tris, pH 7.0, 0.01% Nonidet P40, and 50mM NaCl)[7]

-

Detection Reagents:

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Allophycocyanin (APC)-labeled streptavidin (Acceptor, if using a biotinylated substrate)

-

-

384-well black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Sorafenib in DMSO. Further dilute in the assay buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 384-well plate, add 5 µL of the diluted Sorafenib solution. b. Add 10 µL of the kinase and substrate mixture in assay buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.[7] d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction by adding a stop buffer containing EDTA. b. Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin). c. Incubate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the Sorafenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HepG2, Huh7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sorafenib

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear microplates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 3,000 cells per well and allow them to attach overnight.[9]

-

Compound Treatment: a. Prepare serial dilutions of Sorafenib in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Sorafenib.[9] Include a vehicle control (e.g., DMSO at the same concentration as in the highest Sorafenib treatment). c. Incubate the plate for a specified period (e.g., 48 or 72 hours).[2][10]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: a. After the incubation, carefully remove the medium. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the Sorafenib concentration and calculate the IC50 value.

Western Blotting for Phospho-ERK Inhibition

Western blotting is a technique used to detect specific proteins in a sample. This protocol details the detection of phosphorylated (active) and total Extracellular signal-Regulated Kinase (ERK) to assess the inhibitory effect of Sorafenib on the Raf-MEK-ERK pathway.

Materials:

-

Human cancer cell lines (e.g., DU145, 22Rv1)

-

Complete cell culture medium

-

Sorafenib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit or mouse anti-total ERK1/2

-

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of Sorafenib for a specified time (e.g., 4 hours).[3] c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli buffer.[11] b. Separate the proteins by size on an SDS-PAGE gel. c. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

-

Stripping and Re-probing: a. To detect total ERK as a loading control, the membrane can be stripped of the first set of antibodies and re-probed with the primary antibody against total ERK, followed by the secondary antibody and detection steps.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.[12]

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by Sorafenib and a general experimental workflow for its characterization.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]

- 5. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of Multi-Kinase Inhibitors: A Technical Guide to Solubility and Stability Testing

Introduction: The term "Multi-kinase-IN-4" lacks a specific, universally recognized chemical identity, often appearing as a generic descriptor for various research compounds targeting multiple kinases. This ambiguity makes it impossible to provide a definitive technical data sheet. To address the core requirements of this guide, we will focus on a representative and well-documented multi-kinase inhibitor, MAP4K4-IN-3 , as a practical exemplar. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its solubility and stability characteristics, complete with detailed experimental protocols and pathway visualizations.

Section 1: Solubility Profile of MAP4K4-IN-3

A compound's solubility is a critical determinant of its utility in both in vitro and in vivo research, influencing formulation, bioavailability, and experimental reproducibility. The solubility of MAP4K4-IN-3 has been characterized in several common laboratory solvents.

Table 1: Solubility Data for MAP4K4-IN-3

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL[1][2][3] | 50.37 mM[1][2] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][4] |

| Water | Insoluble[1][2] | - | Indicates poor aqueous solubility. |

| Ethanol | Insoluble[1][2] | - | Limited utility for creating alcohol-based stock solutions. |

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a kinase inhibitor, such as MAP4K4-IN-3, using the shake-flask method followed by analysis.

Objective: To determine the concentration of a compound that remains in solution in an aqueous buffer after being introduced from a DMSO stock.

Materials:

-

Test compound (e.g., MAP4K4-IN-3)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

1.5 mL microcentrifuge tubes

-

Thermomixer or orbital shaker

-

High-speed centrifuge

-

96-well UV-transparent plates

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.

-

Serial Dilutions: Add a small volume of the DMSO stock solution (e.g., 5 µL) to a microcentrifuge tube containing a larger volume of PBS (e.g., 495 µL) to achieve the desired highest concentration. Vortex briefly.

-

Equilibration: Place the tubes in a thermomixer or shaker and incubate at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 1-2 hours) to allow the solution to reach equilibrium.[5]

-

Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated compound.

-

Sample Analysis: Carefully collect the supernatant, ensuring not to disturb the pellet. Analyze the concentration of the dissolved compound in the supernatant. This is commonly done via UV-Vis spectrophotometry by comparing the absorbance to a standard curve of the compound in DMSO, or more accurately, by using a validated HPLC method.[6]

Workflow for Kinetic Solubility Assay:

References

In-depth Pharmacological Assessment of Multi-kinase Inhibitors: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "Multi-kinase-IN-4" did not yield any publicly available pharmacological data. Therefore, this document provides a representative in-depth technical guide using a well-characterized multi-kinase inhibitor as a surrogate to illustrate the expected data presentation, experimental protocols, and visualizations. The methodologies and data presented herein are for illustrative purposes and should be adapted based on the specific characteristics of the multi-kinase inhibitor under investigation.

Introduction

Multi-kinase inhibitors are a class of therapeutic agents that target multiple protein kinases simultaneously.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3][4] By inhibiting several kinases involved in tumor growth, angiogenesis, and metastasis, these inhibitors can offer a potent and broad-spectrum anti-cancer activity.[1][5][6] This guide outlines the early-stage pharmacological assessment of a representative multi-kinase inhibitor, focusing on its biochemical activity, cellular effects, and in vivo efficacy.

Biochemical Activity

The initial assessment of a multi-kinase inhibitor involves determining its inhibitory activity against a panel of purified kinases. This provides a quantitative measure of the compound's potency and selectivity.

Kinase Inhibition Profile

Experimental Protocol: In Vitro Kinase Assay

A radiometric kinase assay, such as the [³³P]-ATP filter binding assay, is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reaction Setup: The kinase, a specific peptide substrate, and the test compound are incubated in a reaction buffer.

-

Initiation: The reaction is initiated by the addition of [³³P]-ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Washing: The reaction mixture is transferred to a filter membrane, which is then washed to remove unincorporated [³³P]-ATP.

-

Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Table 1: Representative Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| VEGFR2 | 10 |

| PDGFRβ | 15 |

| c-Kit | 25 |

| FLT3 | 30 |

| Raf-1 | 50 |

| BRAF | 60 |

| RET | 80 |

Cellular Activity

Cell-based assays are essential to evaluate the effect of the multi-kinase inhibitor on cellular processes such as proliferation, apoptosis, and signaling pathways in relevant cancer cell lines.

Anti-proliferative Activity

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the multi-kinase inhibitor for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

Table 2: Representative Anti-proliferative Activity

| Cell Line | Tissue of Origin | GI50 (µM) |

| HUVEC | Endothelial | 0.05 |

| A549 | Lung Carcinoma | 1.2 |

| HT-29 | Colorectal Carcinoma | 2.5 |

| U87-MG | Glioblastoma | 3.1 |

Inhibition of Downstream Signaling

Experimental Protocol: Western Blot Analysis

Western blotting is used to assess the phosphorylation status of key proteins in signaling pathways targeted by the inhibitor.

-

Cell Lysis: Cells treated with the inhibitor are lysed to extract proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Workflow for Assessing Downstream Signaling Inhibition

Caption: Workflow for Western Blot Analysis of Signaling Pathway Inhibition.

In Vivo Efficacy

The anti-tumor efficacy of the multi-kinase inhibitor is evaluated in preclinical animal models, typically using xenograft models where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Xenograft Tumor Model

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The multi-kinase inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Table 3: Representative In Vivo Anti-Tumor Efficacy

| Xenograft Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |

| A549 (Lung) | 50 | 65 |

| HT-29 (Colon) | 50 | 72 |

Signaling Pathway Inhibition by a Multi-kinase Inhibitor

Caption: Inhibition of Multiple Signaling Pathways by a Multi-kinase Inhibitor.

Conclusion

The early-stage pharmacological assessment of a multi-kinase inhibitor provides critical insights into its potency, selectivity, and mechanism of action. The data generated from biochemical, cellular, and in vivo studies are essential for guiding further preclinical and clinical development. A comprehensive evaluation, as outlined in this guide, is fundamental for identifying promising multi-kinase inhibitor candidates for the treatment of cancer and other diseases.

References

- 1. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Multi-target Drugs Targeting Protein Kinases and Histone Deacetylases in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ex vivo multiplex profiling of protein tyrosine kinase activities in early stages of human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Multi-kinase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-kinase inhibitors are pivotal in targeted cancer therapy, concurrently blocking multiple signaling pathways to enhance efficacy and overcome resistance.[1] This document provides detailed protocols for cell-based assays to characterize the activity of Multi-kinase-IN-4, a hypothetical multi-kinase inhibitor. The included methodologies for cell viability, protein expression, and kinase activity assays are designed to be adaptable for various research applications.

Mechanism of Action

Multi-kinase inhibitors function by targeting the ATP-binding sites or allosteric sites of several protein kinases, which are crucial enzymes in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[2][3] Dysregulation of these pathways is a hallmark of cancer.[1] By inhibiting multiple kinases, such as those involved in angiogenesis (e.g., VEGFR) and cell proliferation (e.g., EGFR, PDGFR), these inhibitors can exert potent anti-tumor effects.[4][5][6] The specific kinases targeted by a particular inhibitor determine its therapeutic applications and potential side effects.

Data Presentation

Table 1: In Vitro Kinase Profiling of this compound (Hypothetical Data)

| Kinase Target | IC50 (nM) |

| Kinase A | 15 |

| Kinase B | 45 |

| Kinase C | 80 |

| Kinase D | 250 |

| Kinase E | >1000 |

Table 2: Effect of this compound on Cancer Cell Line Viability (Hypothetical Data)

| Cell Line | IC50 (µM) after 72h |

| Cancer Cell Line X | 0.5 |

| Cancer Cell Line Y | 1.2 |

| Cancer Cell Line Z | 5.8 |

| Normal Fibroblasts | >50 |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)